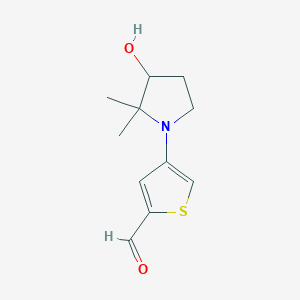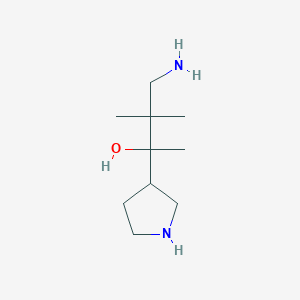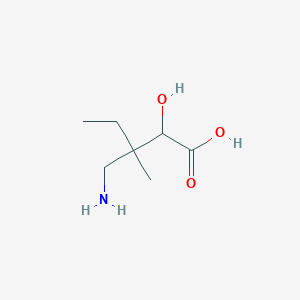
3-Amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO2. It is characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrofuran ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-2,2-dimethylpropan-1-ol with oxirane in the presence of a base to form the oxolan ring. This intermediate is then reacted with ammonia to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2,2-dimethyl-1-(oxolan-2-yl)propan-1-ol
- 3-(oxolan-2-yl)propan-1-ol
Uniqueness
3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-9(2,6-10)8(11)7-3-4-12-5-7/h7-8,11H,3-6,10H2,1-2H3 |
Clave InChI |
VRECOHGIZVCAJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C1CCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B13199601.png)


![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)

![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)


![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)

![Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199684.png)
